molecular formula C12H12N4O2S B5614220 3-mercapto-4-[(4-methoxybenzylidene)amino]-6-methyl-1,2,4-triazin-5(4H)-one

3-mercapto-4-[(4-methoxybenzylidene)amino]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B5614220
M. Wt: 276.32 g/mol
InChI Key: JBOJLCRPMLDLJU-NTUHNPAUSA-N
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Description

The compound you mentioned is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds contain a 5-membered ring with two carbon atoms and three nitrogen atoms . They are known for their wide range of biological properties .


Synthesis Analysis

1,2,4-triazole derivatives can be synthesized using various methods. For example, one study describes the synthesis of some novel derivatives using dl-malic acid under microwave irradiation . The reaction involved several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be established based on their 1H/13C NMR, IR, elemental analysis, and correlation experiments .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives involve reactions with several alkylating agents . The reactions were observed to have higher yields and shorter reaction times when carried out under microwave irradiation compared to thermal procedures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific compound. For example, 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one, a similar compound, is a solid at room temperature .

Safety and Hazards

The safety and hazards of a specific 1,2,4-triazole derivative would depend on its specific structure. For example, 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 1,2,4-triazole derivatives could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of biological properties, these compounds could be promising candidates for the development of new drugs .

properties

IUPAC Name

4-[(E)-(4-methoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-8-11(17)16(12(19)15-14-8)13-7-9-3-5-10(18-2)6-4-9/h3-7H,1-2H3,(H,15,19)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOJLCRPMLDLJU-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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